![molecular formula C16H21ClN2O B144075 3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride CAS No. 119812-29-2](/img/structure/B144075.png)
3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride
Overview
Description
3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride (CAS: 119812-29-2) is a carbazole derivative and a key intermediate in the synthesis of ondansetron, a potent 5-HT₃ receptor antagonist used to prevent chemotherapy-induced nausea and vomiting . Structurally, it features a carbazol-4-one core substituted with a dimethylaminomethyl group at position 3 and a methyl group at position 9, with a hydrochloride salt enhancing its solubility . The compound is classified as "Ondansetron Related Compound A" or "Ondansetron Impurity 1" in pharmacopeial standards, reflecting its role as a process-related impurity in ondansetron manufacturing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Carbazole Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethylamino Group: This step is achieved through nucleophilic substitution reactions, often using dimethylamine as the nucleophile.
Methylation: The final step involves the methylation of the carbazole core to introduce the 9-methyl group.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and yields.
Optimized Reaction Conditions: Employing controlled temperatures, pressures, and solvent systems to maximize efficiency.
Purification Techniques: Using crystallization, distillation, and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Dimethylamine, other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Pharmaceutical Applications
- Impurity Reference Standard :
- Analytical Techniques :
- Research on Antiemetic Properties :
Toxicological Studies
Research has been conducted to assess the toxicological profile of 3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride. Evaluating its safety is crucial for ensuring that impurities do not adversely affect patient health when present in pharmaceutical formulations.
Case Studies
Several studies have highlighted the significance of this compound:
- Case Study 1 : A study evaluated the stability of Ondansetron formulations under various conditions. The presence of this compound was monitored to understand its degradation pathways and impact on formulation stability .
- Case Study 2 : Research focused on the pharmacokinetics of Ondansetron revealed that impurities like this compound could influence absorption rates and overall therapeutic effectiveness. This study emphasized the need for rigorous impurity profiling in drug development .
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride involves the inhibition of PKCβ. This inhibition occurs through the binding of the compound to the ATP-binding site of the enzyme, thereby preventing its activation. The molecular targets and pathways involved include:
PKCβ Isoforms: PKCβ1 and PKCβ2.
Cellular Signaling Pathways: Pathways related to oxidative stress and inflammation, particularly in diabetic conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ondansetron-Related Impurities and Intermediates
The table below compares 3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride with other ondansetron-related compounds:
Key Differences :
- Functional Groups: The dimethylaminomethyl group in the target compound enhances solubility and may influence receptor binding compared to the simpler carbazol-4-one scaffold in Related Compound C.
- Dimer vs. Monomer: Impurity B’s dimeric structure increases molecular weight (≈2×) and likely reduces bioavailability compared to the monomeric target compound .
Comparison with Non-Carbazole Analogues
ALDH Inhibitors (e.g., Aldi-1 to Aldi-4)
Aldi-2 (3-(dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone hydrochloride) shares a dimethylamino group and hydrochloride salt but lacks the carbazole core. This propanone derivative inhibits aldehyde dehydrogenase (ALDH) via its ketone moiety, whereas the target compound’s activity is tied to its carbazole structure .
Histone Deacetylase (HDAC) Inhibitors
Tubastatin A hydrochloride (a tetrahydro-pyrido[4,3-b]indole derivative) shares a bicyclic aromatic system but incorporates a benzamide group critical for HDAC binding. The target compound’s dimethylaminomethyl group may confer distinct pharmacokinetic properties, such as increased lipophilicity compared to Tubastatin A’s polar benzamide .
Biological Activity
3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride, commonly known as an impurity of Ondansetron, exhibits various biological activities that warrant detailed examination. This compound belongs to the class of carbazole derivatives and has been studied for its potential therapeutic applications, particularly in the fields of antiemetics and antimicrobial activity.
- Molecular Formula : C16H20N2O·HCl
- Molecular Weight : 292.80 g/mol
- CAS Number : 119812-29-2
The biological activity of this compound is primarily attributed to its interaction with serotonin receptors and its potential role in inhibiting certain microbial growth. The dimethylamino group enhances its pharmacological properties by increasing solubility and receptor affinity.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antiemetic Activity : As a derivative of Ondansetron, it shares similar properties in preventing nausea and vomiting by antagonizing serotonin receptors.
- Antimicrobial Activity : Research indicates that this compound possesses significant antibacterial properties against various strains of bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
The compound demonstrates bactericidal effects against Gram-positive bacteria, particularly MRSA and Enterococcus species. The mechanism involves the inhibition of protein synthesis pathways and disruption of nucleic acid synthesis.
Case Study 1: Efficacy Against MRSA Biofilms
A study investigated the effectiveness of this compound against MRSA biofilms. Results showed that it could inhibit biofilm formation at concentrations significantly lower than traditional antibiotics, indicating a promising alternative for treating resistant bacterial infections.
Case Study 2: Comparative Study with Ciprofloxacin
In comparative studies with ciprofloxacin, the compound exhibited moderate-to-good antibiofilm activity against MRSA strains, suggesting its potential use as an adjunct therapy in managing biofilm-associated infections .
Q & A
Basic Research Questions
Q. What are the molecular formula and CAS registry number of this compound?
- Answer: The molecular formula is C₁₆H₂₁ClN₂O , and the CAS registry number is 119812-29-2 . These identifiers are critical for unambiguous chemical referencing in databases and publications .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Answer: Use ¹H, ¹³C, and ¹⁵N NMR spectroscopy to resolve the carbazole and dimethylaminomethyl moieties. 2D ¹H-¹⁵N HMBC correlations help confirm nitrogen connectivity, while mass spectrometry (MS) validates molecular weight. Elemental analysis ensures purity .
Q. What synthetic routes are commonly used to prepare this compound?
- Answer: The compound is synthesized via 1,3-dipolar cycloaddition reactions, as demonstrated in heterocyclic systems. Key intermediates include carbazole derivatives functionalized with azide or alkyne groups. Solvent choice (e.g., toluene under reflux) and catalyst optimization are critical for yield .
Q. How should this compound be handled and stored to ensure stability?
- Answer: Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation. Use fume hoods and personal protective equipment (PPE) during handling. While direct safety data for this compound is limited, analogous carbazoles require precautions against inhalation and skin contact .
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis yields for this compound?
- Answer: Employ Design of Experiments (DoE) to test variables like solvent polarity, temperature, and catalyst loading. For example, cycloaddition reactions benefit from microwave-assisted synthesis to reduce reaction time. Monitor intermediates via HPLC (e.g., Chromolith columns) to identify bottlenecks .
Q. How to resolve discrepancies in reported biological activity data across studies?
- Answer: Conduct dose-response assays under standardized conditions (e.g., cell lines, incubation times). Use comparative metabolomics to identify off-target effects. For enzyme inhibition studies, validate results with isothermal titration calorimetry (ITC) to measure binding affinities independently .
Q. What HPLC methods are suitable for analyzing this compound in complex matrices?
- Answer: Use high-resolution reverse-phase columns (e.g., Purospher® STAR) with a mobile phase of acetonitrile/0.1% formic acid . Set detection at 254 nm for carbazole chromophores. For trace analysis, couple with LC-MS (ESI+ mode) to enhance sensitivity .
Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?
- Answer: Compare with analogs like 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (CAS 99614-64-9). Replace the dimethylaminomethyl group with other substituents (e.g., methylene) and assess changes in solubility, receptor binding, or metabolic stability via molecular docking and ADMET profiling .
Q. What experimental approaches assess the compound’s stability under physiological conditions?
- Answer: Perform accelerated stability testing in buffers (pH 1–9) at 37°C. Monitor degradation via UHPLC-MS/MS and identify byproducts using fragmentation patterns . For oxidative stability, expose to H₂O₂ or liver microsomes .
Q. How to design enzyme inhibition assays targeting carbazole-based compounds?
- Answer: Use kinetic assays with recombinant enzymes (e.g., kinases) and fluorescent substrates. Include positive controls (e.g., staurosporine) and measure IC₅₀ values. For cellular assays, employ CRISPR-edited cell lines to isolate target-specific effects .
Q. Data Contradiction Analysis
Properties
IUPAC Name |
3-[(dimethylamino)methyl]-9-methyl-2,3-dihydro-1H-carbazol-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O.ClH/c1-17(2)10-11-8-9-14-15(16(11)19)12-6-4-5-7-13(12)18(14)3;/h4-7,11H,8-10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQLILQFQHMEPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621031 | |
Record name | 3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119812-29-2 | |
Record name | 4H-Carbazol-4-one, 3-[(dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119812-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119812292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.174 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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